(4-Bromo-2,6-dimethylphenyl)boronic acid
Overview
Description
“(4-Bromo-2,6-dimethylphenyl)boronic acid” is a boronic acid derivative. The molecule contains a total of 22 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 2 hydroxyl groups .
Synthesis Analysis
Boronic acids and their derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The main strategies to synthesize borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular formula of “(4-Bromo-2,6-dimethylphenyl)boronic acid” is C8H10BBrO2 . It has an average mass of 228.879 Da and a monoisotopic mass of 227.995712 Da .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
(4-Bromo-2,6-dimethylphenyl)boronic acid: is a pivotal reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds between various types of organic halides and organoboron compounds. The compound’s role in facilitating these reactions is crucial for synthesizing complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation Studies
The compound is used in protodeboronation studies to understand the removal of the boron moiety from boronic esters . Protodeboronation is a significant step in organic synthesis, especially when the boron group needs to be removed after it has served its purpose in facilitating reactions such as homologations and cross-couplings.
Development of N-Heterocyclic Carbene Ligands
Researchers utilize (4-Bromo-2,6-dimethylphenyl)boronic acid in the synthesis of N-heterocyclic carbene ligands . These ligands are a class of organocatalysts that have found extensive use in catalysis, including in the development of pharmaceuticals and new materials.
Synthesis of Monoamine Oxidase Inhibitors
This compound is also involved in the synthesis of potential monoamine oxidase inhibitors . These inhibitors are important in the treatment of various neurological disorders, including depression and Parkinson’s disease, by regulating the levels of monoamine neurotransmitters.
Palladium-Catalyzed Reactions
The boronic acid derivative is a key player in palladium-catalyzed reactions, such as diastereoselective conjugate additions and Heck-type reactions . These reactions are valuable for constructing stereodefined complex molecules, which are often found in biologically active compounds.
Green Chemistry Applications
Lastly, (4-Bromo-2,6-dimethylphenyl)boronic acid is used to promote greener chemical processes . For instance, it catalyzes the formation of amide bonds from amines and carboxylic acids without the need for preactivation or coupling reagents, thus reducing waste and improving the sustainability of chemical synthesis.
Safety And Hazards
Future Directions
Boronic acids, including “(4-Bromo-2,6-dimethylphenyl)boronic acid”, have potential applications in various fields such as medicinal chemistry, polymer science, and optoelectronics materials . Their unique properties as mild organic Lewis acids, coupled with their stability and ease of handling, make them particularly attractive as synthetic intermediates .
properties
IUPAC Name |
(4-bromo-2,6-dimethylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYKUMRPICACAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)Br)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,6-dimethylphenyl)boronic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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